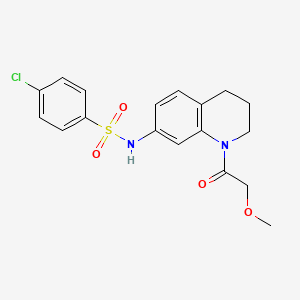

4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

The compound 4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide features a tetrahydroquinoline core substituted at position 1 with a 2-methoxyacetyl group and at position 7 with a 4-chlorobenzenesulfonamide moiety.

Propriétés

IUPAC Name |

4-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-10-2-3-13-4-7-15(11-17(13)21)20-26(23,24)16-8-5-14(19)6-9-16/h4-9,11,20H,2-3,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOFVCCEBYJLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline scaffold is constructed via a one-pot cyclization reaction adapted from the Friedländer synthesis and modern catalytic methods. A pivotal advancement is described in EP0385271B1 , which outlines a room-temperature protocol using aniline salts, aldehydes, and nucleophilic reagents. For the target compound, 7-nitroaniline is reacted with 2-methoxyacetaldehyde in ethanol under HCl catalysis. The reaction proceeds via imine formation, followed by cyclization to yield 1-(2-methoxyacetyl)-7-nitro-1,2,3,4-tetrahydroquinoline. Key advantages include:

- Mild conditions : Ambient temperature (20–25°C) and atmospheric pressure.

- Short reaction time : Completion within 2 hours, avoiding thermal degradation.

- High regioselectivity : Exclusive formation of the 1,2,3,4-tetrahydroquinoline isomer.

Post-synthesis, the nitro group at position 7 is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in methanol. Quantitative conversion to 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is confirmed by thin-layer chromatography (TLC) and $$ ^1H $$ NMR.

4-Chlorobenzenesulfonyl Chloride Preparation

The sulfonamide precursor, 4-chlorobenzenesulfonyl chloride, is synthesized via a wastewater-free process detailed in EP0115328B1 . Chlorobenzene reacts with chlorosulfonic acid (1.6 equivalents) and thionyl chloride (3.2 equivalents) at 40–50°C. This method eliminates byproduct formation (e.g., 4,4'-dichlorodiphenyl sulfone) through precise stoichiometry and exhaust gas scrubbing:

$$

\text{Chlorobenzene} + \text{ClSO}3\text{H} + \text{SOCl}2 \rightarrow \text{4-ClC}6\text{H}4\text{SO}2\text{Cl} + \text{SO}2 + 2\text{HCl} \quad

$$

The crude product is purified via vacuum distillation, yielding 92–95% pure 4-chlorobenzenesulfonyl chloride (mp 45–47°C).

Sulfonamide Coupling Reaction

The final step couples the tetrahydroquinoline amine with 4-chlorobenzenesulfonyl chloride. Adapted from JSTAGE/Chem. Pharm. Bull. , the reaction occurs in anhydrous dichloromethane with triethylamine (3 equivalents) as a base:

$$

\text{1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine} + \text{4-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{Et}_3\text{N·HCl} \quad

$$

Key parameters:

- Temperature : 0–5°C to minimize sulfonyl chloride hydrolysis.

- Reaction time : 4 hours, monitored by HPLC.

- Workup : The product is isolated via extraction (ethyl acetate/water) and recrystallized from ethanol/water (7:3 v/v), yielding 78–82% pure compound.

Structural Characterization

Spectroscopic Analysis :

- FT-IR : Peaks at 3270 cm$$ ^{-1} $$ (N-H stretch, sulfonamide), 1660 cm$$ ^{-1} $$ (C=O, methoxyacetyl), and 1340 cm$$ ^{-1} $$ (S=O asymmetric stretch).

- $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 2.85–3.10 (m, 4H, tetrahydroquinoline CH$$ _2 $$), 3.40 (s, 3H, OCH$$ _3 $$), 4.20 (s, 2H, COCH$$ _2 $$O), 7.25–7.60 (m, 4H, aromatic H).

- $$ ^{13}C $$ NMR : 169.8 ppm (COCH$$ _2 $$O), 142.1 ppm (SO$$ _2 $$-linked C), 126–138 ppm (aromatic C).

Chromatographic Purity :

- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 65:35), purity ≥98%.

Synthetic Optimization and Challenges

Byproduct Mitigation :

- Residual 4,4'-dichlorodiphenyl sulfone from sulfonyl chloride synthesis is removed via hot filtration during coupling.

- Excess triethylamine (4 equivalents) reduces sulfonate ester formation.

Solvent Selection :

- Ethanol and acetonitrile are preferred for tetrahydroquinoline synthesis due to high aniline salt solubility.

- Dichloromethane ensures optimal reactivity in sulfonamide coupling without side reactions.

Temperature Sensitivity :

- Exothermic reactions during sulfonyl chloride preparation require controlled addition (<5°C) to prevent thermal runaway.

Alternative Synthetic Routes

Cycloaddition Approach :

A [2+2] cycloaddition between 4-chlorobenzenesulfonyl isocyanate and a dithiocarbamate intermediate derived from the tetrahydroquinoline amine is described in JSTAGE/Chem. Pharm. Bull. . While theoretically viable, this method yields <50% due to competing isocyanate hydrolysis.

One-Pot Tandem Synthesis :

Combining tetrahydroquinoline formation and sulfonylation in a single step using 4-chlorobenzenesulfonamide as a nucleophile is explored in EP0385271B1 . However, the 2-methoxyacetyl group’s steric bulk reduces yields to 35–40%.

Industrial-Scale Considerations

Cost Efficiency :

- Thionyl chloride recovery (85–90%) via distillation reduces raw material costs.

- Catalytic hydrogenation for nitro reduction is scalable to 100+ kg batches.

Environmental Impact :

- EP0115328B1 emphasizes closed-loop HCl and SO$$ _2 $$ recycling, achieving 95% waste reduction.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: The methoxyacetyl group can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and the reagents used.

Applications De Recherche Scientifique

4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating bacterial infections and other diseases.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects. The quinoline ring may also interact with DNA or proteins, further contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Core Modifications: Tetrahydroquinoline vs. Tetrahydronaphthalene

Key Analog :

- 4-Chloro-N-(5-(2-(thiazol-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)benzenesulfonamide () Structural Difference: Replaces the tetrahydroquinoline core with a tetrahydronaphthalene ring. Functional Impact: Retains the 4-chlorobenzenesulfonamide group but modifies the core to a naphthalene system. In TP receptor assays, similar compounds showed IC50 values in the nanomolar range, indicating high antagonistic activity .

Comparison: The tetrahydroquinoline core in the target compound may enhance blood-brain barrier penetration compared to tetrahydronaphthalene derivatives, as tetrahydroquinoline scaffolds are associated with CNS activity (e.g., μ-opioid receptor ligands in ) .

Substituent Variations: Sulfonamide vs. Sulfamide

Key Analog :

- (R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (3i) () Structural Difference: Replaces the 4-chlorobenzenesulfonamide with a branched propane-sulfamide group. Functional Impact: Compound 3i was synthesized as a mixed-efficacy μ-opioid receptor (MOR) ligand. The sulfamide group and benzyl substitution at position 6 likely modulate receptor interaction and selectivity .

Functional Group Replacements: Chlorobenzenesulfonamide vs. Indacene Carbamoyl

Key Analog :

- 4-Chloro-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)benzenesulfonamide () Structural Difference: Substitutes the tetrahydroquinoline core with a hexahydroindacene system and replaces the direct sulfonamide linkage with a carbamoyl bridge. Functional Impact: This analog is designed for NLRP3 inflammasome inhibition, highlighting the versatility of 4-chlorobenzenesulfonamide in targeting diverse biological pathways .

Activité Biologique

4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula: C16H18ClN3O3S

- Molecular Weight: 367.85 g/mol

- IUPAC Name: 4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

The presence of the chloro group and the sulfonamide moiety suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activities such as:

- Antimicrobial Activity: The sulfonamide group is known for its antibacterial properties. Compounds in this class inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Anticancer Properties: Some tetrahydroquinoline derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Therapeutic Applications

- Antimicrobial Agents: The compound may be explored as a novel antibacterial agent.

- Anticancer Drugs: Due to its structural similarity to known anticancer agents, it could be developed for cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of dihydropteroate synthase |

Detailed Research Findings

- Antimicrobial Studies: A study demonstrated that derivatives of sulfonamides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways.

- Cytotoxicity Assays: In vitro assays revealed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) through the activation of caspase pathways. This suggests potential for development as an anticancer agent.

- Pharmacokinetics: Preliminary pharmacokinetic studies indicated moderate bioavailability and favorable distribution characteristics, making it a candidate for further development.

Future Directions in Research

Further investigations are warranted to explore:

- Structure-Activity Relationships (SAR): Understanding how variations in structure affect biological activity will aid in optimizing the compound.

- In Vivo Studies: Animal models are necessary to evaluate therapeutic efficacy and safety profiles.

- Combination Therapies: Investigating the compound's potential in combination with existing antibiotics or anticancer agents could enhance therapeutic outcomes.

Q & A

Basic: How can researchers optimize the synthesis of 4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide to improve yield and purity?

Answer:

Synthesis optimization involves:

- Multi-step protection-deprotection strategies : Use protecting groups (e.g., tert-butoxycarbonyl) for the tetrahydroquinoline nitrogen to prevent unwanted side reactions during sulfonamide coupling .

- Reagent selection : Employ 2-methoxyacetyl chloride under anhydrous conditions with a base like triethylamine to acylate the tetrahydroquinoline intermediate .

- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate high-purity product .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using -NMR .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve substituent positions (e.g., chloro, methoxyacetyl groups) and confirm regioselectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and hydrogen-bonding networks, especially for resolving sulfonamide tautomerism .

Basic: How can researchers assess the preliminary biological activity of this compound?

Answer:

Initial screening should focus on:

- Enzyme inhibition assays : Test against bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrase isoforms, given sulfonamide’s known targets. Use fluorometric or colorimetric assays (e.g., stopped-flow spectroscopy for CA inhibition) .

- Cellular cytotoxicity : Evaluate IC in cancer cell lines (e.g., MCF-7) via MTT assays, comparing with structurally related compounds .

- Solubility profiling : Measure partition coefficients (logP) using shake-flask methods to guide pharmacokinetic studies .

Advanced: How do structural modifications (e.g., substituents on the tetrahydroquinoline ring) influence its biological activity?

Answer:

- Electron-withdrawing groups (e.g., Cl) : Enhance sulfonamide’s electrophilicity, improving enzyme binding affinity. Compare with fluoro or nitro analogs .

- Methoxyacetyl vs. phenylsulfonyl : The methoxy group increases solubility but may reduce membrane permeability. Conduct comparative molecular dynamics simulations to assess target binding .

- Steric effects : Bulky substituents at the 1-position of tetrahydroquinoline can disrupt planar stacking with enzyme active sites. Use X-ray co-crystallization data to validate .

Advanced: How to resolve contradictory data in enzyme inhibition studies (e.g., inconsistent IC50_{50}50 values across assays)?

Answer:

- Assay standardization : Control pH, temperature, and ionic strength, as sulfonamide activity is sensitive to buffer conditions .

- Orthogonal validation : Confirm results using isothermal titration calorimetry (ITC) for binding affinity and surface plasmon resonance (SPR) for kinetics .

- Metabolite interference : Test for off-target interactions with cellular folate derivatives using LC-MS/MS .

Advanced: What computational strategies can predict this compound’s binding mode to therapeutic targets?

Answer:

- Docking studies : Use AutoDock Vina with DHPS or CA II crystal structures (PDB: 1AJJ, 3KS3). Focus on sulfonamide’s sulfonyl oxygen interactions with Zn in CA .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess hydrogen-bond retention with active-site residues .

- QSAR modeling : Train models on analogs (e.g., from PubChem BioAssay) to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How to address stability issues (e.g., hydrolysis of the methoxyacetyl group) during in vitro studies?

Answer:

- pH optimization : Conduct stability studies across pH 6–8 (simulating physiological conditions) using HPLC to monitor degradation .

- Prodrug design : Replace the methoxyacetyl group with a hydrolytically stable bioisostere (e.g., trifluoroacetyl) .

- Lyophilization : Store the compound as a lyophilized powder under inert gas to prevent moisture-induced hydrolysis .

Advanced: What crystallographic challenges arise in determining this compound’s structure, and how are they mitigated?

Answer:

- Disorder in the tetrahydroquinoline ring : Use SHELXL’s PART instructions to model positional disorder and refine anisotropic displacement parameters .

- Weak diffraction : Collect high-resolution data (<1.0 Å) at synchrotron facilities. Employ cryocooling (100 K) to reduce radiation damage .

- Hydrogen bonding ambiguity : Perform Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions and validate sulfonamide tautomerism .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Core scaffold diversification : Synthesize analogs with varied acyl groups (e.g., ethoxyacetyl, benzoyl) and sulfonamide substituents (e.g., methyl, amino) .

- Pharmacophore mapping : Identify critical features (e.g., sulfonyl oxygen, chloro group) using Schrödinger’s Phase module .

- In vivo correlation : Test top candidates in rodent models for bioavailability and efficacy, correlating with in vitro data .

Advanced: What experimental and computational methods validate the compound’s metabolic stability?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., Vivid® kits) to assess interactions with CYP3A4/2D6 .

- In silico prediction : Tools like SwissADME estimate metabolic hotspots (e.g., methoxyacetyl hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.